Scientific Field: Environmental Science
Methods of Application: The experiment involved the use of borosilicate glass supported TiO2 under UV light irradiation.
Scientific Field: Polymer Science
Application Summary: 2-Chloro-6-fluorobenzaldehyde has been used in the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene.
Methods of Application: The compound undergoes a piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate.
Results: The result of this reaction is the formation of methyl 2-cyano-3-dihalophenyl-2-propenoate.
2-Chloro-4,6-difluorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a chlorine atom at the second position, and fluorine atoms at the fourth and sixth positions. Its chemical formula is C₇H₃ClF₂O, with a molecular weight of 176.55 g/mol. The compound features an aldehyde functional group (-CHO) attached to the benzene ring, which significantly influences its reactivity and applications in various chemical processes .
While specific reactions involving 2-chloro-4,6-difluorobenzaldehyde are not extensively documented, it is expected to participate in typical reactions associated with aromatic aldehydes. These may include:
Synthesis of 2-chloro-4,6-difluorobenzaldehyde can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to avoid overreaction or degradation.
2-Chloro-4,6-difluorobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 2-chloro-4,6-difluorobenzaldehyde. Here is a comparison highlighting their uniqueness:
These compounds illustrate the diversity within halogenated aromatic aldehydes and underscore the unique characteristics of 2-chloro-4,6-difluorobenzaldehyde resulting from its specific arrangement of substituents.